6-Amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with a molecular formula of C23H21ClN4O2 and a molecular weight of 420.902 g/mol This compound is notable for its unique structure, which includes a pyrano[2,3-c]pyrazole core, a chlorobenzyl group, and an amino group
Preparation Methods
The synthesis of 6-Amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves multiple steps. The general synthetic route includes the following steps:
Formation of the pyrano[2,3-c]pyrazole core: This is typically achieved through a multi-component reaction involving hydrazine, an aldehyde, and a β-ketoester under reflux conditions.
Introduction of the chlorobenzyl group: This step involves the reaction of the pyrano[2,3-c]pyrazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Chemical Reactions Analysis
6-Amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
6-Amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-Amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
6-Amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be compared with other similar compounds, such as:
6-Amino-4-{4-[(3-chlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: This compound has a similar structure but with a 3-chlorobenzyl group instead of a 4-chlorobenzyl group.
6-Amino-4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: This compound has a 2-chlorobenzyl group and an additional methoxy group, making it structurally distinct.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrano[2,3-c]pyrazole core, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C23H21ClN4O2 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
6-amino-4-[4-[(4-chlorophenyl)methoxy]phenyl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H21ClN4O2/c1-2-3-19-21-20(18(12-25)22(26)30-23(21)28-27-19)15-6-10-17(11-7-15)29-13-14-4-8-16(24)9-5-14/h4-11,20H,2-3,13,26H2,1H3,(H,27,28) |
InChI Key |
AVWLQBGDDRLMSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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